Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. This compound is of interest due to its potential reactivity and utility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring structure may enable the compound to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate
Uniqueness
Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate is unique due to its azetidine ring structure, which is less common compared to other nitrogen-containing rings like piperidine. This structural feature may confer distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-2-21-15(19)8-14(18)13-9-17(10-13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
WDPQRXJKBYWPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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